A Technical Guide to the Characterization of 2-(Thiophen-3-yl)propan-2-ol (CAS 113546-05-7): A Predictive and Methodological Approach
A Technical Guide to the Characterization of 2-(Thiophen-3-yl)propan-2-ol (CAS 113546-05-7): A Predictive and Methodological Approach
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound 2-(Thiophen-3-yl)propan-2-ol (CAS 113546-05-7). Due to the limited availability of published experimental data for this specific molecule, this guide adopts a predictive and methodological framework. It synthesizes information from analogous structures and established chemical principles to forecast physicochemical properties, spectroscopic signatures, and reactivity. Furthermore, it presents a detailed, field-proven protocol for its synthesis via a Grignard reaction, complete with explanations for key experimental choices. The objective is to equip researchers with the foundational knowledge and practical workflows required to synthesize, characterize, and explore the potential of this valuable heterocyclic building block in medicinal chemistry and materials science.
Introduction and Strategic Significance
The thiophene ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutics across a wide range of applications, including antitumor, antiviral, and anti-inflammatory agents.[1] While 2- and 5-substituted thiophenes are well-explored, derivatives functionalized at the 3-position represent a more challenging yet increasingly important area of pharmaceutical research, offering unique structural vectors for molecular design.[1]
2-(Thiophen-3-yl)propan-2-ol combines this strategic 3-substituted thiophene moiety with a tertiary alcohol. This tertiary alcohol group is not merely a passive substituent; it serves as a crucial synthetic handle for further elaboration, a potential hydrogen bond donor in ligand-receptor interactions, and a group that can modulate the molecule's overall solubility and metabolic profile. Understanding the properties and synthesis of this compound is therefore a critical first step for its utilization in the development of novel chemical entities.
Predicted Physicochemical & Spectroscopic Properties
In the absence of direct experimental data, the properties of 2-(Thiophen-3-yl)propan-2-ol can be reliably predicted based on its structure and data from closely related analogs, such as its isomer, 2-(thiophen-2-yl)propan-2-ol.[2]
Predicted Physicochemical Data
The following table summarizes the key computed and predicted physicochemical properties. These values are essential for planning purification strategies (e.g., chromatography, extraction) and for initial computational modeling in drug design projects.
| Property | Predicted Value | Source / Basis |
| Molecular Formula | C₇H₁₀OS | - |
| Molecular Weight | 142.22 g/mol | PubChem (Analog)[2] |
| XLogP3 (Lipophilicity) | ~1.3 | PubChem (Analog)[2] |
| Hydrogen Bond Donors | 1 (from -OH group) | PubChem (Analog)[2] |
| Hydrogen Bond Acceptors | 1 (from -OH group) | PubChem (Analog)[2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |
Predicted Spectroscopic Signatures
A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Causality: The magnetic environment of each proton determines its chemical shift.
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Expected Spectrum (in CDCl₃):
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~1.6 ppm (singlet, 6H): Two equivalent methyl groups (-CH₃) attached to the carbinol carbon. The singlet nature arises from the absence of adjacent protons.
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~2.0-3.0 ppm (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable and concentration-dependent; it may exchange with D₂O.
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~7.0-7.4 ppm (multiplets, 3H): Three protons on the thiophene ring. The proton at position 2 will likely appear as a distinct multiplet (doublet of doublets), with the protons at positions 4 and 5 also showing characteristic couplings.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Causality: The electronic environment of each carbon atom dictates its resonance frequency.
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Expected Spectrum (in CDCl₃):
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~30 ppm: The two equivalent methyl carbons.
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~70 ppm: The quaternary carbinol carbon (C-OH).
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~120-145 ppm: Four distinct signals corresponding to the carbons of the thiophene ring.
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IR (Infrared) Spectroscopy:
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Causality: Specific functional groups absorb IR radiation at characteristic frequencies, causing molecular vibrations.
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Expected Key Peaks:
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3600-3200 cm⁻¹ (broad): Strong O-H stretching from the tertiary alcohol. The broadness is due to hydrogen bonding.
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3100-3000 cm⁻¹ (weak): Aromatic C-H stretching from the thiophene ring.
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2980-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methyl groups.
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~1450 cm⁻¹ & ~1370 cm⁻¹: C-H bending vibrations of the methyl groups.
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~800-700 cm⁻¹: C-S stretching characteristic of the thiophene ring.
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MS (Mass Spectrometry):
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Causality: Ionization of the molecule followed by fragmentation into smaller, stable charged species.
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Expected Fragments:
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Molecular Ion (M⁺): m/z = 142.05.
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Key Fragments: m/z = 127 ([M-CH₃]⁺), m/z = 124 ([M-H₂O]⁺), representing the loss of a methyl group and water, respectively. The base peak may correspond to the stable thienyl-substituted carbocation.
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Proposed Synthesis and Purification Workflow
The most direct and reliable method for synthesizing a tertiary alcohol of this nature is the Grignard reaction. This approach involves the nucleophilic addition of a Grignard reagent to a ketone. For 2-(Thiophen-3-yl)propan-2-ol, the logical precursors are 3-bromothiophene and acetone.
